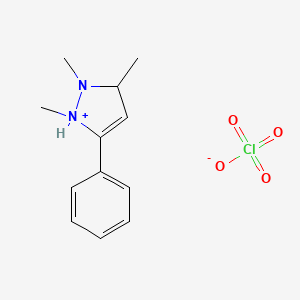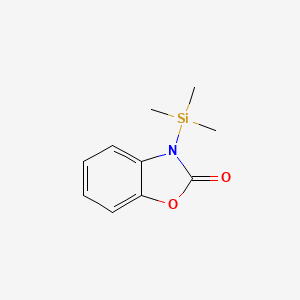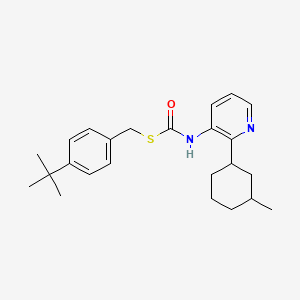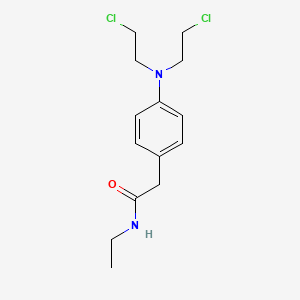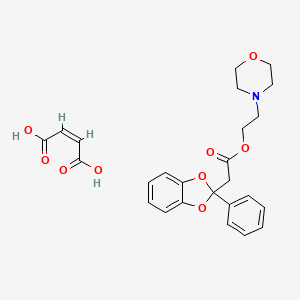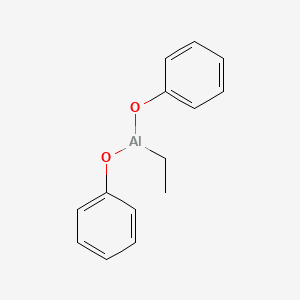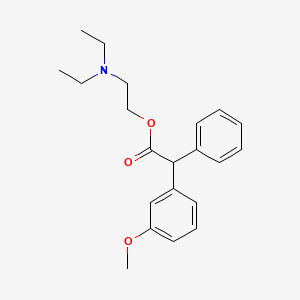
2-(diethylamino)ethyl 2-(3-methoxyphenyl)-2-phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(diethylamino)ethyl 2-(3-methoxyphenyl)-2-phenylacetate is a chemical compound with a complex structure that includes a diethylamino group, a methoxyphenyl group, and a phenylacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethyl 2-(3-methoxyphenyl)-2-phenylacetate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-(diethylamino)ethanol with 2-(3-methoxyphenyl)-2-phenylacetyl chloride under basic conditions to form the desired ester . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(diethylamino)ethyl 2-(3-methoxyphenyl)-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a phenol, while reduction of the ester group yields an alcohol .
Scientific Research Applications
2-(diethylamino)ethyl 2-(3-methoxyphenyl)-2-phenylacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(diethylamino)ethyl 2-(3-methoxyphenyl)-2-phenylacetate involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with receptors or enzymes, modulating their activity. The methoxyphenyl and phenylacetate groups can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(diethylamino)ethyl 2-phenylacetate: Lacks the methoxy group, which can affect its reactivity and biological activity.
2-(diethylamino)ethyl 2-(4-methoxyphenyl)-2-phenylacetate: Similar structure but with the methoxy group in a different position, leading to different chemical properties.
2-(diethylamino)ethyl 2-(3-hydroxyphenyl)-2-phenylacetate: Contains a hydroxyl group instead of a methoxy group, which can alter its reactivity and interactions.
Uniqueness
2-(diethylamino)ethyl 2-(3-methoxyphenyl)-2-phenylacetate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
36653-74-4 |
|---|---|
Molecular Formula |
C21H27NO3 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 2-(3-methoxyphenyl)-2-phenylacetate |
InChI |
InChI=1S/C21H27NO3/c1-4-22(5-2)14-15-25-21(23)20(17-10-7-6-8-11-17)18-12-9-13-19(16-18)24-3/h6-13,16,20H,4-5,14-15H2,1-3H3 |
InChI Key |
KDEOEFPQJFQKFA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C(C1=CC=CC=C1)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1,1,5,5,5-Hexaethyl-3-methyl-3-[(triethylsilyl)oxy]trisiloxane](/img/structure/B14666208.png)
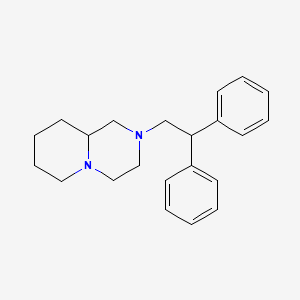
![4h-[1,3,4]Oxadiazino[4,5-a]benzimidazole](/img/structure/B14666230.png)
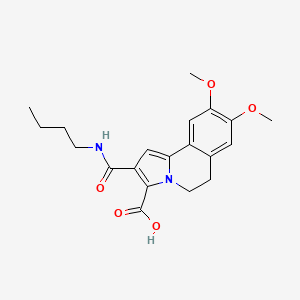
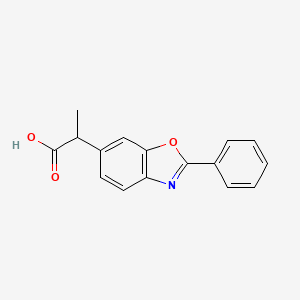

![1-Benzyl-7-azabicyclo[4.1.0]heptane](/img/structure/B14666266.png)
